(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid
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Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid is a complex organic compound often used in the field of synthetic organic chemistry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a bromobenzyl moiety, and a propanoic acid backbone. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the bromobenzyl group through a nucleophilic substitution reaction. The final step involves the formation of the propanoic acid backbone through a series of condensation and oxidation reactions. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The propanoic acid group can be oxidized to form carboxylic acids or ketones.
Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanoic acid group can yield carboxylic acids, while reduction of the bromobenzyl group can produce benzyl alcohols.
Scientific Research Applications
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites. The bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The propanoic acid backbone provides a stable framework for these reactions to occur.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-chlorobenzyl)propanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid
Uniqueness
What sets (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid apart from similar compounds is the presence of the bromobenzyl group, which offers unique reactivity patterns. This allows for a broader range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C25H22BrNO4 |
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Molecular Weight |
480.3 g/mol |
IUPAC Name |
(2S)-2-[(3-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22BrNO4/c26-18-7-5-6-16(13-18)12-17(24(28)29)14-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23H,12,14-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |
InChI Key |
IQFHREHXLCBMGE-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=CC=C4)Br)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)Br)C(=O)O |
Origin of Product |
United States |
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